Triacontanol

Overview

Description

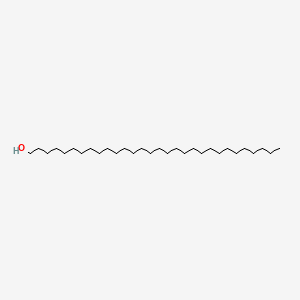

Triacontanol, also known as 1-Hydroxy triacontane, is an ultra-long-chain primary fatty alcohol . It is found in the epicuticular waxes of various plants . It is a white crystal powder, insoluble in water, difficult to dissolve in cold ethanol and benzene, but soluble in chloroform and methylene chloride .

Synthesis Analysis

Triacontanol is a natural plant growth regulator found in epicuticular waxes . It has been synthesized through various methods, including a method involving the use of lithium aluminium hydride . Another method involves the use of HPLC-ELSD for the analysis of Triacontanol without derivatization .Molecular Structure Analysis

Triacontanol has a chemical formula of C30H62O and a molecular weight of 438.82 . It is a fatty alcohol with 30 carbon atoms .Physical And Chemical Properties Analysis

Triacontanol is a white crystal powder . It is insoluble in water, difficult to dissolve in cold ethanol and benzene, but soluble in chloroform and methylene chloride . It is stable to light, heat, and alkali .Scientific Research Applications

Plant Growth Regulator

1-Triacontanol has attracted considerable research interest in the field of plant growth regulation . It has a physiological effect on seed germination, root growth, and photosynthesis enhancement .

Sustainable Growth Regulation of Maize

A 1-triacontanol modified layered double hydroxide (tria-LDH) with improved dispersion and sustainable growth regulation properties has been prepared . This tria-LDH shows enhanced foliar behavior in both wettability and adhesion, which holds the possibility of extended duration . It improved the physiological indices stem thickness, leaf area, and dry weight during the drought stress experiment on maize .

Alleviation of Drought Stress

The utilization of the tria-LDH can achieve sustainable growth regulation to alleviate drought stress mainly through the promotion of the SOD activity of ∼18.1% to remove free radicals and inhibit the cell membrane lipid peroxidation . This is confirmed by the reduced accumulation of MDA of ∼63.5% .

Bio-stimulant in Agricultural Practice

1-Triacontanol is gaining a lot of interest in agricultural practice due to its use as a bio-stimulant . Different types of TRIA-containing products have been presented on the market .

Quantification in Solid and Liquid Samples

An HPLC-ELSD method for the analysis of TRIA without derivatization has been developed . The method is characterized by high sensitivity (LOD = 0.2 mg/L, LOQ = 0.6 mg/L) and good precision (intra-day: <11.2%, inter-day: 10.2%) being suitable for routine analysis of this fatty alcohol both for quality control or research purposes .

Enhancement of Physio-biochemical Attributes of Various Crops

Studies have shown that TRIA significantly enhanced the physio-biochemical attributes of vegetable, oilseed crops, medicinal and aromatic, ornamental and horticultural crops .

Mechanism of Action

Target of Action

1-Triacontanol primarily targets plant cells, where it acts as an endogenous plant growth regulator . It facilitates numerous plant metabolic activities leading to better growth and development .

Mode of Action

1-Triacontanol interacts with its targets by enhancing the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity . It also reduces complex carbohydrates among many other purposes . The fatty alcohol appears to increase the physiological efficiency of plant cells and boost the potential of the cells responsible for the growth and maturity of a plant .

Biochemical Pathways

1-Triacontanol affects several biochemical pathways in plants. It has been reported to increase the growth of plants by enhancing the rates of photosynthesis and protein biosynthesis . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Pharmacokinetics

The pharmacokinetics of 1-Triacontanol have been studied in animals such as beagles . An accurate, sensitive, and selective gas chromatography-tandem mass spectrometry method was developed and validated for the quantification of 1-Triacontanol in beagle plasma . .

Result of Action

The result of 1-Triacontanol’s action is improved plant growth and development. It has been reported to increase the dry weight, protein, and chlorophyll contents of rice seedlings . Moreover, it plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Action Environment

The action of 1-Triacontanol can be influenced by environmental factors. For example, it has been shown to increase the stomatal conductance that may facilitate the CO2 diffusion into the stomata . This suggests that the efficacy of 1-Triacontanol can be influenced by environmental conditions such as light intensity and CO2 concentration.

Safety and Hazards

Future Directions

Triacontanol has been found to have a significant impact on plant growth and development, particularly under stress conditions . It has been used to enhance crop production, particularly in Asia . Further investigations are required to elucidate the possible role of Triacontanol on plant growth regulation, physiological activities, and secondary metabolite biosynthesis regarding medicinal and aromatic plants subjected to abiotic stress .

properties

IUPAC Name |

triacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQBEBOWJAQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-26-4 (aluminum salt) | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029188 | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |

| Record name | 1-Triacontanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Triacontanol | |

CAS RN |

593-50-0 | |

| Record name | 1-Triacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid](/img/structure/B1677512.png)

![2-(2-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethanol](/img/structure/B1677528.png)